molecular formula C12H17BO3 B1333624 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol CAS No. 269409-70-3

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No. B1333624
CAS RN: 269409-70-3
M. Wt: 220.07 g/mol
InChI Key: BICZJRAGTCRORZ-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (TMDBP) is a boron-containing phenol compound that has been studied for its potential therapeutic applications in various areas of research, including drug delivery, cancer therapy, and neuroscience. It is a highly versatile compound due to its ability to react with a diverse range of substrates and its low toxicity. Its chemical structure, synthesis methods, and mechanism of action are discussed in

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure Studies : Research has been conducted on the synthesis and structural analysis of compounds related to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol. These studies involve characterizing the structure through various spectroscopic techniques like FT-IR, NMR, and MS, and confirming the structures using X-ray diffraction. Density Functional Theory (DFT) calculations have also been employed for comparative analysis of spectroscopic data and molecular structures (Wu et al., 2021); (Liao et al., 2022); (Huang et al., 2021).

Advanced Material Synthesis

  • Creation of Advanced Materials : The compound has been used in the synthesis of materials with specific properties, such as forming borylated naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole for the synthesis of high-performance semiconducting polymers (Kawashima et al., 2013). This showcases its role in developing new materials with potential applications in electronics and other fields.

Analytical Chemistry Applications

  • Applications in Analytical Chemistry : The derivatives of this compound have been studied for their use in analytical chemistry. For example, research has been conducted on Schiff Base Substituent-Triggered Deboration Reactions for the detection of hydrogen peroxide vapor, demonstrating the compound's utility in sensitive detection methodologies (Fu et al., 2016).

Medical Research Applications

  • Medical Research : In the field of medical research, boronated phosphonium salts containing derivatives of this compound have been synthesized and investigated for their cytotoxicities and cellular uptake. Such compounds are relevant for potential applications in cancer therapy and diagnostics (Morrison et al., 2010).

Safety and Hazards

This compound is air sensitive and should be stored under inert gas . It can cause skin irritation and serious eye irritation . Therefore, protective measures such as wearing gloves, eye protection, and face protection are recommended when handling this compound .

Mechanism of Action

Target of Action

The primary target of 4-Hydroxyphenylboronic acid pinacol ester is the respiratory system . This compound is widely used in Suzuki coupling chemistry , a type of palladium-catalyzed cross coupling reaction, which is useful in organic synthesis.

Mode of Action

The compound interacts with its targets through a reactive oxygen species (ROS)-responsive drug delivery system . This system is developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester . The ROS-responsive system allows for the rapid release of encapsulated drugs in a ROS environment .

Biochemical Pathways

The compound affects the oxidative stress and inflammatory pathways associated with periodontitis . The ROS-responsive drug delivery system developed using this compound can enhance the cellular uptake of nanoparticles because HA specifically recognizes CD44 expressed by normal cells .

Pharmacokinetics

The pharmacokinetics of 4-Hydroxyphenylboronic acid pinacol ester is influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This suggests that the compound’s bioavailability may be influenced by its stability in aqueous environments.

Result of Action

The compound exhibits pronounced anti-inflammatory and anti-oxidative stress functions .

Action Environment

The action of 4-Hydroxyphenylboronic acid pinacol ester is influenced by environmental factors such as pH . The rate of hydrolysis of the compound, which impacts its stability and efficacy, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment.

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO3/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5-8,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICZJRAGTCRORZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370404
Record name 4-Hydroxyphenylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

269409-70-3
Record name 4-Hydroxyphenylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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Synthesis routes and methods I

Procedure details

440 mg (2 mmol) of p-iodophenol were placed in a Schlenk flask with 100 ml of dry benzene and 0.17 ml of triethyl borate (1 mmol). The solution was heated for 1.5 h under an inert atmosphere (argon) at 80° C. and then the benzene and ethanol formed were distilled off the product after raising the oil bath temperature to 100° C. To the liquid in the Schlenk was then added 10 ml of activated catalyst (PdCl2[dppf].CH2Cl2) solution, prepared as described in Example 26, followed by 0.35 ml (2.4 mmol) of pinacolborane. No frothing indicating H2 evolution, which would suggest free phenol groups, was observed. The reaction solution was then heated at 80° C. for 7.5 h before removal of an aliquot for gc analysis. This sample was washed in ethyl acetate with 10% brine as described elsewhere. Only two peaks were observed in the gc with retention time longer than 2 minutes and these corresponded to phenylboronic acid pinacol ester (area approx. 7.5%) and with the desired product contributing the remaining area (92.5%).
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Synthesis routes and methods II

Procedure details

The above reaction procedure used for 2-iodophenol was followed. The reaction was also faster, being again complete before the first sample for gc analysis was withdrawn after 1 h 50 min reaction time. The amount of phenylboronic acid pinacol ester was about that found in the 3-iodophenol reaction. The reaction in which 4-bromophenol is used as substrate is slower but does go to completion. Pinacolborane prepared in situ from the dimethylsulfide adduct of borane can also be used with both the 4-bromophenol and 4-iodophenol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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